molecular formula C9H17NOS B12952440 N-(Thietan-3-yl)oxepan-4-amine

N-(Thietan-3-yl)oxepan-4-amine

Cat. No.: B12952440
M. Wt: 187.30 g/mol
InChI Key: IRXJDINNTHVKQF-UHFFFAOYSA-N
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Description

N-(Thietan-3-yl)oxepan-4-amine is a hybrid heterocyclic compound featuring a thietane (3-membered sulfur-containing ring) and an oxepane (7-membered oxygen-containing ring) linked via an amine group.

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

N-(thietan-3-yl)oxepan-4-amine

InChI

InChI=1S/C9H17NOS/c1-2-8(3-5-11-4-1)10-9-6-12-7-9/h8-10H,1-7H2

InChI Key

IRXJDINNTHVKQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCOC1)NC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thietan-3-yl)oxepan-4-amine typically involves the formation of the thietane and oxepane rings followed by their coupling. One common method for synthesizing thietanes is through the nucleophilic thioetherification of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Oxepane rings can be synthesized via ring expansion reactions of smaller cyclic ethers .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the ring formation steps and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(Thietan-3-yl)oxepan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Thietane-Containing Compounds
  • 6-Methyl-1-(2-oxopropyl)-3-(thietan-3-yl)-uracil () :
    • Structure : Combines a thietane ring with a uracil base.
    • Synthesis : Reacts chloroacetone with thietane-containing uracil derivatives in acetone under basic conditions (K₂CO₃) at 80–85°C for 6 hours .
    • Reactivity : The thietane ring’s strain facilitates nucleophilic substitution, making it reactive in alkylation reactions.
Oxepane-Containing Amines
  • Example 13 (Patent, ) :
    • Structure : N-substituted tetrahydro-2H-pyran-4-amine with a cyclopentyl-isopropyl group.
    • Molecular Weight : 411.1 g/mol (vs. ~159 g/mol for N-(Thietan-3-yl)oxepan-4-amine, estimated).
    • Synthesis : Uses hydrogenation with a Pd/C catalyst to reduce dihydropyridine intermediates .
Key Structural Differences
Feature This compound Thietane-Uracil () Patent Example 13 ()
Core Rings Thietane + oxepane Thietane + uracil Tetrahydro-2H-pyran (6-membered)
Molecular Weight ~159 g/mol (hypothetical) 255.31 g/mol 411.1 g/mol
Functional Groups Amine Uracil, ketone Amine, cyclopentyl-isopropyl
Synthetic Method Not specified Alkylation (K₂CO₃) Hydrogenation (Pd/C)

Reactivity and Stability

  • Thietane Reactivity : The 3-membered thietane ring is highly strained, making it prone to ring-opening reactions (e.g., nucleophilic substitutions). This contrasts with the stable 6- or 7-membered oxepane/tetrahydropyran rings, which are less reactive but offer conformational versatility .
  • Oxepane vs. Tetrahydropyran : The larger oxepane ring (7-membered) in the target compound may confer higher lipophilicity and metabolic stability compared to the 6-membered tetrahydropyran in Example 13 .

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